![molecular formula C22H20Cl2N2O3 B2484809 7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-20-7](/img/structure/B2484809.png)
7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This molecule is part of a broader class of compounds that have been synthesized to explore their chemical and physical properties. The interest in such compounds lies in their diverse potential applications, including but not limited to, their photophysical properties and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This process yields high yields of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which, upon dehydration, convert into the target chromeno[2,3-c]pyrrol-3,9-diones (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
Crystal structure analyses have provided insights into the spatial arrangement and conformations of these compounds. For example, the study of closely related compounds has revealed that their crystal structures can vary significantly depending on the substituents and the conditions under which they are crystallized (Shi et al., 2007).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including facile conversion in the presence of specific reagents. An example includes the transformation of difluoronaphtho[2,3-c]thiophene-4,9-dione into a pyrrole-dione derivative upon treatment with dimethylaminoethylamine, showcasing the reactive versatility of the core structure (Petry & K., 1989).
Physical Properties Analysis
Physical properties, such as crystallinity, molecular conformation, and solubility, are significantly influenced by the molecular structure. The analysis of similar compounds through X-ray crystallography provides detailed information about their geometric parameters, confirming the planarity or non-planarity of the core rings and the overall molecular conformation (Fujii et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. For instance, the presence of a dimethylaminoethyl group can impact the compound's nucleophilic and electrophilic properties, affecting its reactivity towards various reagents and conditions (Mitsumoto & Nitta, 2004).
科学的研究の応用
Synthesis and Reactivity
- Research has explored the synthesis routes and chemical reactivity of compounds with structural elements similar to the described chemical. For instance, studies on pyrrolopyrrole derivatives and their synthesis through reactions with amines and aldehydes suggest potential for creating a wide array of derivatives with varying properties for further investigation (Vydzhak & Panchishyn, 2010).
Optical and Electronic Properties
- Compounds containing pyrrolopyrrole units or related structures have been studied for their optical and electronic properties. These include investigations into photoluminescent conjugated polymers incorporating pyrrolopyrrole units for potential electronic applications, indicating the relevance of such compounds in materials science and engineering (Beyerlein & Tieke, 2000).
Biological Activity
- Derivatives similar to the query compound have been synthesized and tested for biological activities, such as cytotoxic effects against cancer cell lines. This suggests potential applications in medicinal chemistry and drug development (Deady et al., 2003).
特性
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-12-10-17-15(11-16(12)24)20(27)18-19(13-4-6-14(23)7-5-13)26(9-8-25(2)3)22(28)21(18)29-17/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSACPCGHDIJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
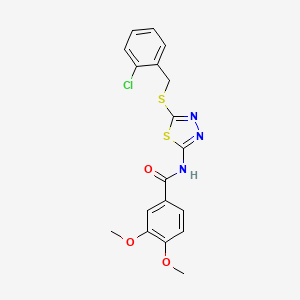
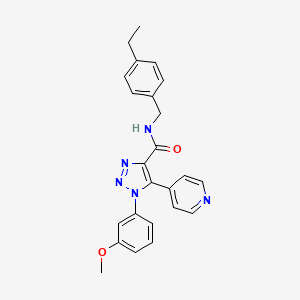
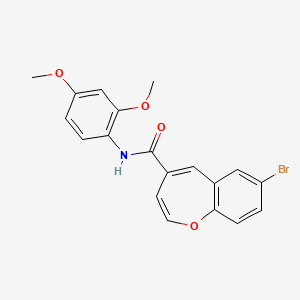
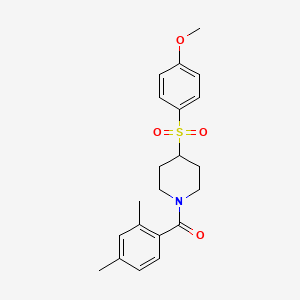

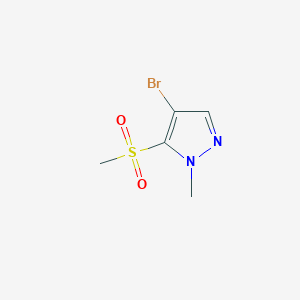

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
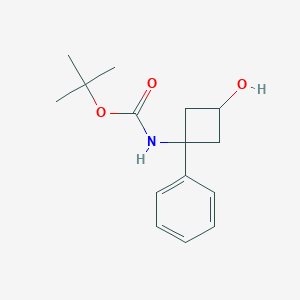
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)
